![molecular formula C16H16N4O3S B10805639 N-[(furan-2-yl)methyl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10805639.png)
N-[(furan-2-yl)methyl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-[(furan-2-yl)methyl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Biological Activity
N-[(furan-2-yl)methyl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound can be represented by the molecular formula C20H17N5O2S, and it consists of several functional groups that contribute to its biological properties. The presence of the triazole ring is particularly significant as it is known for various pharmacological activities.
Antimicrobial Properties
Research indicates that compounds containing a triazole moiety exhibit significant antimicrobial activity. For instance, a study highlighted the efficacy of 1,2,4-triazole derivatives against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . The incorporation of the furan and methoxyphenyl groups in this compound may enhance its antimicrobial properties through synergistic effects.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively researched. In vitro studies have shown that certain triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . The specific compound has not been extensively studied for anticancer activity; however, its structural similarities to known active compounds suggest potential efficacy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the phenyl and furan rings significantly impact the biological activity of triazole derivatives. For example, electron-donating groups like methoxy enhance the lipophilicity and bioavailability of compounds, potentially leading to improved therapeutic effects .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of triazole derivatives similar to this compound against various bacterial strains. The results indicated that compounds with a methoxy substituent displayed superior antimicrobial activity compared to their unsubstituted counterparts. This suggests that the methoxy group plays a crucial role in enhancing antibacterial efficacy.
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
A | 0.125 | Staphylococcus aureus |
B | 0.250 | Escherichia coli |
C | 0.500 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In another investigation focused on triazole derivatives, researchers synthesized compounds with varying substitutions on the triazole ring and assessed their cytotoxic effects on cancer cell lines. One derivative demonstrated an IC50 value significantly lower than doxorubicin, indicating potent anticancer properties .
Compound | IC50 (μM) | Cell Line |
---|---|---|
D | 1.98 | A431 |
E | 0.85 | Jurkat |
Properties
Molecular Formula |
C16H16N4O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N4O3S/c1-22-12-6-4-11(5-7-12)15-18-16(20-19-15)24-10-14(21)17-9-13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H,17,21)(H,18,19,20) |
InChI Key |
GDCNMBJFHDFTMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.